3-(1-Hydroxycyclododecyl)propane-1,2-diol

Description

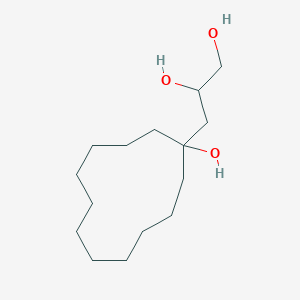

3-(1-Hydroxycyclododecyl)propane-1,2-diol is a glycerol ether derivative featuring a cyclododecyl group (12-membered cycloalkane) substituted at the 1-hydroxy position of propane-1,2-diol.

- Structure: The cyclododecyl group introduces steric bulk and hydrophobicity, distinguishing it from smaller cyclic or linear substituents.

- Synthesis: Likely synthesized via etherification of propane-1,2-diol with cyclododecanol derivatives, analogous to methods for 3-(4-methoxyphenoxy)propane-1,2-diol (ether bond formation) or alkyloxy propane diols .

- Applications: Potential uses in polymers (as diol monomers) , surfactants (due to amphiphilic structure) , or bioactive compounds (similar to marine sponge-derived diols) .

Properties

CAS No. |

679795-18-7 |

|---|---|

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.40 g/mol |

IUPAC Name |

3-(1-hydroxycyclododecyl)propane-1,2-diol |

InChI |

InChI=1S/C15H30O3/c16-13-14(17)12-15(18)10-8-6-4-2-1-3-5-7-9-11-15/h14,16-18H,1-13H2 |

InChI Key |

MHAHVIFVDJCZAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)(CC(CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxycyclododecyl)propane-1,2-diol typically involves the reaction of cyclododecanone with a suitable diol under acidic or basic conditions. One common method is the reduction of cyclododecanone using sodium borohydride in the presence of propane-1,2-diol. The reaction is carried out in an inert solvent such as tetrahydrofuran at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using more efficient catalysts and optimized reaction conditions. Continuous flow reactors and high-pressure hydrogenation techniques can be employed to enhance yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxycyclododecyl)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetone.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products Formed

Oxidation: Cyclododecanone, cyclododecanoic acid.

Reduction: Cyclododecane.

Substitution: 3-(1-Chlorocyclododecyl)propane-1,2-diol, 3-(1-Bromocyclododecyl)propane-1,2-diol.

Scientific Research Applications

Chemical Properties and Structure

The compound 3-(1-Hydroxycyclododecyl)propane-1,2-diol features a cyclododecane structure with hydroxyl functional groups that enhance its reactivity and solubility. This unique structure allows it to serve as an effective building block in various chemical syntheses.

Industrial Applications

Polymer Production

this compound is utilized in the synthesis of polyols for polyurethane production. Its hydroxyl groups facilitate the formation of polyurethanes with desirable mechanical properties and thermal stability.

Table 1: Properties of Polyurethanes Synthesized from this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 30-50 |

| Elongation at Break (%) | 300-400 |

| Hardness (Shore A) | 80-90 |

| Thermal Stability (°C) | Up to 200 |

Pharmaceutical Applications

Drug Delivery Systems

The compound has been explored as a component in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Its hydrophilic character allows for improved solubility of hydrophobic drugs.

Case Study: Anticancer Drug Formulation

A study demonstrated the use of this compound in formulating a novel anticancer drug delivery system. The results indicated enhanced bioavailability and targeted delivery to cancer cells compared to conventional formulations.

Biochemical Applications

Enzyme Stabilization

Research indicates that this compound can stabilize enzymes against thermal denaturation. This property is particularly useful in industrial biocatalysis where enzyme stability is crucial for process efficiency.

Table 2: Enzyme Stability Data

| Enzyme Type | Stability (hours at 60°C) | Stabilization Factor |

|---|---|---|

| Lipase | 5 | 2.5 |

| Amylase | 4 | 3.0 |

| Cellulase | 6 | 2.0 |

Environmental Applications

Biodegradable Polymers

The compound is being investigated for use in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance biodegradability while maintaining mechanical properties.

Case Study: Biodegradable Plastics

A recent study showed that plastics made from blends containing this compound exhibited significant degradation under composting conditions, highlighting its potential in sustainable material development.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxycyclododecyl)propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, stabilizing their structure and function. The cyclododecyl ring provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and hydrophobic regions of proteins .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares structural features and physical properties of 3-(1-hydroxycyclododecyl)propane-1,2-diol with analogs:

Key Observations :

- Cyclic vs. Linear Substituents : Cyclododecyl’s larger ring size increases rigidity and hydrophobicity compared to cyclohexyl or linear alkyl chains .

- Aromatic vs. Aliphatic Substituents: Aromatic derivatives (e.g., fluorophenoxy or methoxyphenoxy) exhibit higher melting points due to π-π stacking and hydrogen bonding , whereas aliphatic analogs (e.g., alkyloxy) are more lipophilic .

Polymer Chemistry

- Cyclododecyl Derivative: Potential monomer for polyesters or polyurethanes, offering rigidity and hydrolytic stability. Comparable to 3-(2-methoxyphenoxy)propane-1,2-diol, which polymerizes with succinic acid .

- Aromatic Analogs : Used in lignin-inspired resins; methoxy groups enhance solubility and reactivity .

Surfactants

- Branched alkyl derivatives (e.g., 3-(nonyloxy)-2-hydroxypropoxy propane diols) act as nonionic surfactants . Cyclododecyl’s hydrophobicity may improve micelle formation in aqueous solutions.

Bioactivity

- Marine sponge-derived diols (e.g., 3-[(1-methoxy-hexadecyl)oxy]propane-1,2-diol) exhibit anti-inflammatory properties . Cyclododecyl’s bulk may enhance membrane interaction in bioactive applications.

Biological Activity

3-(1-Hydroxycyclododecyl)propane-1,2-diol is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables that elucidate the biological properties and implications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclododecane ring with a hydroxyl group attached to the propane chain, which may influence its solubility and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, suggesting potential antioxidant properties for this compound. This activity is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues. This effect could be beneficial in conditions like arthritis or other inflammatory diseases.

- Cell Viability : In vitro studies indicate that this compound does not exhibit cytotoxic effects on human cell lines at certain concentrations, making it a candidate for further therapeutic exploration.

Case Study 1: Antioxidant Properties

A study conducted on a derivative of this compound demonstrated its ability to reduce oxidative stress markers in cultured human endothelial cells. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of induced inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha). Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Research Findings

Recent research has focused on the pharmacokinetics and metabolism of this compound. It is absorbed efficiently from the gastrointestinal tract and is metabolized primarily through oxidation pathways. The compound’s half-life and bioavailability are under investigation to determine optimal dosing regimens for therapeutic applications.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.